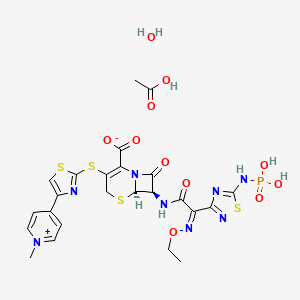![molecular formula C16H15N3O2 B1663122 4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one CAS No. 112127-66-9](/img/structure/B1663122.png)
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
Vue d'ensemble
Description
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPDPH, and it is a pyridazinone derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MPDPH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators, which can help reduce inflammation.
Effets Biochimiques Et Physiologiques
MPDPH has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function. It has also been shown to have antipsychotic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPDPH in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to fully understand its potential applications.
Orientations Futures
For research could include studying its potential as an anti-inflammatory agent, exploring its antipsychotic effects, and investigating its potential as a therapeutic agent for other diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects.
Applications De Recherche Scientifique
MPDPH has been the subject of scientific research due to its potential applications in various fields. One of the applications of MPDPH is in the field of medicinal chemistry, where it has been studied for its potential as an antipsychotic drug. This compound has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Numéro CAS |
112127-66-9 |
|---|---|
Nom du produit |
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H15N3O2/c1-11-10-15(21)17-18-16(11)12-2-4-13(5-3-12)19-8-6-14(20)7-9-19/h2-9,11H,10H2,1H3,(H,17,21) |
Clé InChI |
OOTPDLYEDHRWNL-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CC(=O)C=C3 |
SMILES canonique |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CC(=O)C=C3 |
Synonymes |
SKF-95654; 4,5-Dihydro-5-methyl-6-(4-(4-oxo-1(4H)-Pyridinyl)phenyl)-3(2H)-Pyridazinone; 4-Methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

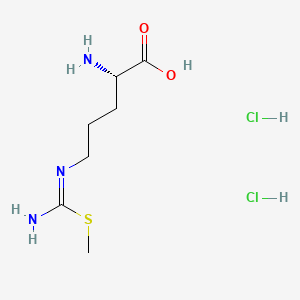
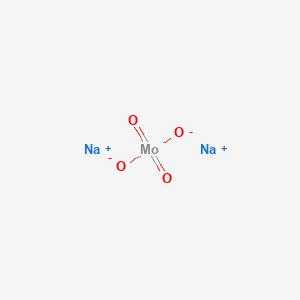
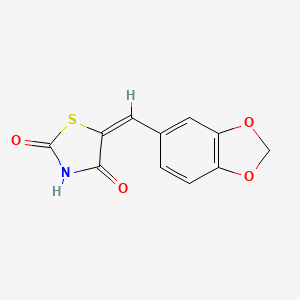
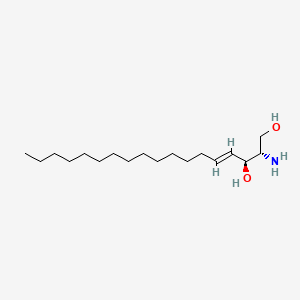
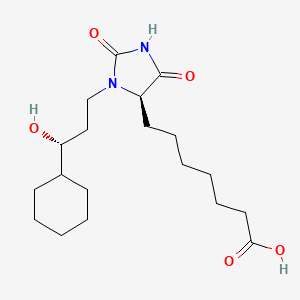
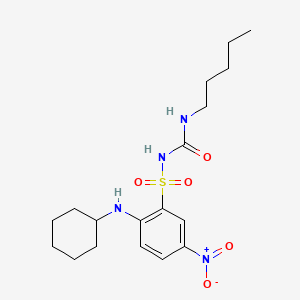
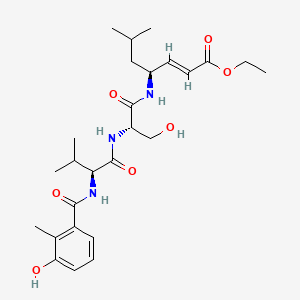
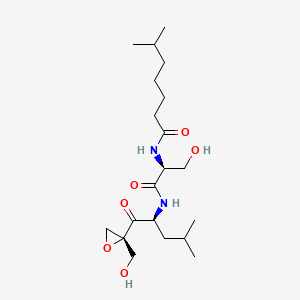
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
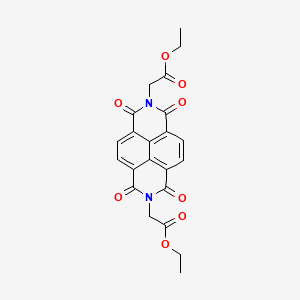
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
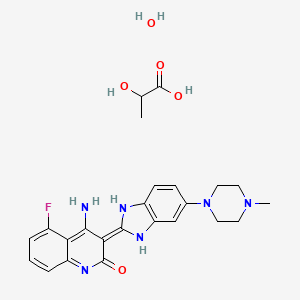
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)
